molecular formula C12H14N4O2 B2800641 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide CAS No. 1351398-92-9

3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide

Cat. No.: B2800641
CAS No.: 1351398-92-9
M. Wt: 246.27
InChI Key: PVWFKOLIGXURND-UHFFFAOYSA-N
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Description

3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide typically involves the reaction of 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dioxane and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other heterocyclic compounds. These products can exhibit different biological activities and are of interest in medicinal chemistry and drug development.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antibacterial or antifungal activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide
  • 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide
  • 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide

Uniqueness

3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to other similar compounds, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-4-2-3-5-9(8)12-14-11(18-16-12)7-6-10(17)15-13/h2-5H,6-7,13H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWFKOLIGXURND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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